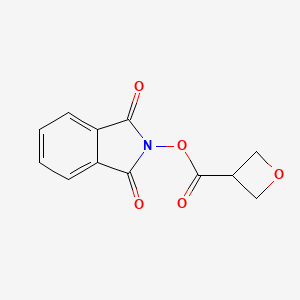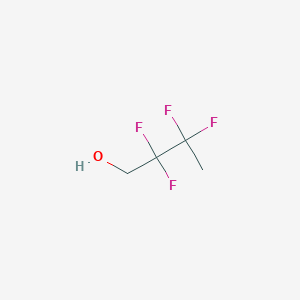
(1-(Methylthio)cyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Methylthio)cyclohexyl)methanamine is an organic compound with the molecular formula C8H17NS It is a derivative of cyclohexylmethanamine, where a methylthio group is attached to the cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Methylthio)cyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with methylthiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Methylthio)cyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides and sulfonamides.
Aplicaciones Científicas De Investigación
(1-(Methylthio)cyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amine oxidases and thiol-disulfide exchange reactions.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (1-(Methylthio)cyclohexyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thioether group can participate in redox reactions and thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethanamine: Lacks the methylthio group, making it less versatile in terms of chemical reactivity.
(1-(Methoxymethyl)cyclohexyl)methanamine: Contains a methoxymethyl group instead of a methylthio group, leading to different chemical properties and reactivity.
(4-(Methylthio)cyclohexyl)methanamine: The position of the methylthio group is different, which can affect the compound’s reactivity and interactions with other molecules.
Uniqueness
(1-(Methylthio)cyclohexyl)methanamine is unique due to the presence of both an amine and a thioether group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H17NS |
|---|---|
Peso molecular |
159.29 g/mol |
Nombre IUPAC |
(1-methylsulfanylcyclohexyl)methanamine |
InChI |
InChI=1S/C8H17NS/c1-10-8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3 |
Clave InChI |
ABFHLLSPDLWJQI-UHFFFAOYSA-N |
SMILES canónico |
CSC1(CCCCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)


![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)






![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)


